molecular formula C17H19N5O2S B6457595 3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549012-62-4

3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No. B6457595
CAS RN: 2549012-62-4
M. Wt: 357.4 g/mol
InChI Key: NADWIRUFPJFZOZ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine and benzothiazole . It has been found in the crystal structure of the S6K1 kinase domain in complex with a pyrimidine derivative . The compound is also known to be a selective p70 ribosomal S6 kinase (S6K1) inhibitor .


Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The crystal structures of the five inhibitors in complexes with the S6K1 kinase domain were determined at resolutions between 1.85 and 2.10 Å . All of the inhibitors bound to the ATP binding site, lying along the P-loop, while the activation loop stayed in the inactive form .


Chemical Reactions Analysis

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . One of the compounds showed two violations, whereas the others complied with RO5 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 390.41 . It is stored in a sealed, dry environment at temperatures below -20°C . The compound is solid at room temperature .

Mechanism of Action

Target of Action

Similar compounds, such as 3- (piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These targets play crucial roles in the nervous system, affecting mood, sleep, appetite, and other functions.

Mode of Action

It’s known that similar compounds bind to the atp binding site of their targets . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it may impact pathways related to these neurotransmitters .

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Similar compounds have shown antibacterial activity , suggesting that this compound may also have antimicrobial effects.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-2-13-11-18-17(19-12-13)22-9-7-21(8-10-22)16-14-5-3-4-6-15(14)25(23,24)20-16/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADWIRUFPJFZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

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